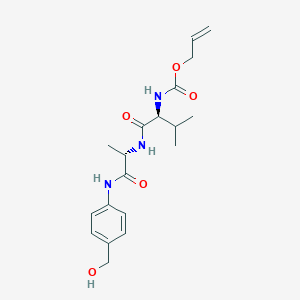

Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

概要

説明

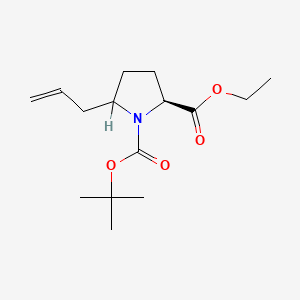

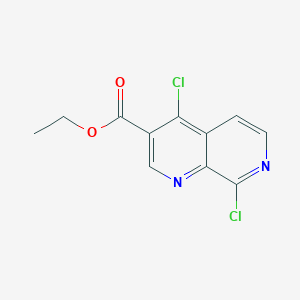

This compound, also known as N-(Allyloxycarbonyl)-L-valyl-[4-(hydroxymethyl)phenyl]-L-alaninamide, has the CAS Number: 1343407-91-9 . It has a molecular weight of 377.44 and its IUPAC name is allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate .

Molecular Structure Analysis

The compound’s InChI Code is 1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 .Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .科学的研究の応用

Fungicidal Activity

One significant application of compounds similar to Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is in fungicidal activity. Research indicates that certain amino acid derivatives, including those with structural similarities, exhibit excellent fungicidal activities. For instance, compounds like isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate have shown remarkable activities against Phytophthora capsici, a plant pathogen, potentially leading to novel fungicide development (Tian et al., 2021).

High-Temperature Water Reactions

The compound and its variants are subject to interesting reactions when heated in high-temperature water. For example, research on allyl phenyl ether, a related compound, demonstrates diverse product distributions when heated in water at high temperatures, highlighting the potential for environmentally benign alternatives to traditional acid catalysts or organic solvents in chemical synthesis (Bagnell et al., 1996).

Antimicrobial Activity

Several derivatives of compounds structurally similar to this compound have been studied for their antimicrobial activity. Some have shown significant activity against various pathogens, including Escherichia coli and Mycobacterium tuberculosis (Laddi & Desai, 2016).

Pharmacological Potential

While avoiding specific details about drug use and dosage, it's important to note that the structural variants of this compound have been studied for their potential pharmacological properties, indicating a broad area of research interest. For instance, studies have explored the synthesis and characterization of derivatives for potential pharmacological activities, although the specific activities remain to be explored (McLaughlin et al., 2016).

Antimitotic Agents

Certain isomers of compounds structurally related to this compound have been investigated as antimitotic agents. Research shows that both S- and R-isomers of related compounds are active in various biological systems, with the S-isomer being more potent (Temple & Rener, 1992).

Synthesis of Aminophosphonopeptides

The compound and its analogs are used in the synthesis of aminophosphonopeptides, a class of compounds with various applications. For example, aminophosphonopeptides containing carbapenem have been synthesized using derivatives of this compound, indicating its utility in creating complex biochemical structures (Kang et al., 1994).

Safety and Hazards

The compound is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

作用機序

Target of Action

The primary target of Alloc-Val-Ala-PAB-OH is Cathepsin B , a lysosomal cysteine protease . This enzyme plays a crucial role in protein turnover and the compound interacts with it specifically .

Mode of Action

Alloc-Val-Ala-PAB-OH is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The compound contains a Val-Ala dipeptide sequence that is specifically cleaved by Cathepsin B . The Alloc group is stable to treatment with piperidine and TFA, but can be easily removed under mild conditions by palladium catalyzed allyl transfer .

Biochemical Pathways

The compound plays a significant role in the mechanism of ADCs. Upon internalization of the ADC into the target cell, the compound is cleaved by Cathepsin B in the lysosome, releasing the drug to exert its cytotoxic effect .

Pharmacokinetics

As a part of an adc, its bioavailability would be influenced by the properties of the antibody and the drug, as well as the linker’s stability and cleavability .

Result of Action

The cleavage of Alloc-Val-Ala-PAB-OH by Cathepsin B releases the attached drug within the target cell. This leads to the cytotoxic effect that is characteristic of the ADC .

Action Environment

The action of Alloc-Val-Ala-PAB-OH is influenced by the intracellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s cleavage and the subsequent release of the drug .

生化学分析

Biochemical Properties

Alloc-Val-Ala-PAB-OH plays a crucial role in biochemical reactions, particularly in the context of ADCs . The Val-Ala peptide sequence in Alloc-Val-Ala-PAB-OH is specifically cleaved by the enzyme Cathepsin B . This cleavage is a critical step in the mechanism of ADCs, allowing the cytotoxic drug to be released once the ADC has been internalized by the target cell .

Cellular Effects

The effects of Alloc-Val-Ala-PAB-OH on cells are primarily related to its role in ADCs. By enabling the targeted delivery of cytotoxic drugs, Alloc-Val-Ala-PAB-OH contributes to the selective killing of cancer cells . The specific cellular effects depend on the nature of the drug conjugated to the ADC.

Molecular Mechanism

The molecular mechanism of action of Alloc-Val-Ala-PAB-OH involves its cleavage by Cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The Alloc group in Alloc-Val-Ala-PAB-OH is stable to treatment with piperidine and TFA, but can be easily removed under mild conditions by palladium catalyzed allyl transfer .

Temporal Effects in Laboratory Settings

The temporal effects of Alloc-Val-Ala-PAB-OH in laboratory settings are largely related to its stability. The Alloc group in Alloc-Val-Ala-PAB-OH is stable to treatment with piperidine and TFA . This stability is important for the effectiveness of ADCs, as it allows the linker to remain intact until the ADC reaches its target.

Metabolic Pathways

Alloc-Val-Ala-PAB-OH is involved in the metabolic pathway of ADCs. After the ADC is internalized by the target cell, the Val-Ala peptide sequence in Alloc-Val-Ala-PAB-OH is cleaved by Cathepsin B . This cleavage is a key step in the metabolic pathway of ADCs, leading to the release of the cytotoxic drug.

Subcellular Localization

The subcellular localization of Alloc-Val-Ala-PAB-OH is primarily within the lysosomes of target cells. This is because the Val-Ala peptide sequence in Alloc-Val-Ala-PAB-OH is cleaved by Cathepsin B, an enzyme that is located in lysosomes .

特性

IUPAC Name |

prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAVLCLIPDFJK-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)

![Thieno[2,3-b]pyridine-2,3-diamine](/img/structure/B1510155.png)